2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid

Catalog No.
S1790933
CAS No.
1809272-85-2
M.F
C13H12N2O6S
M. Wt
324.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-car...

CAS Number

1809272-85-2

Product Name

2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31
  • A Potential Drug Candidate: Some commercial vendors list Acotiamide, but no details on its mechanism of action or therapeutic targets are provided [, ].
  • Limited Research Publications: A search for scientific publications mentioning Acotiamide yielded no significant results. This suggests that the compound is either not widely studied or research findings are not yet publicly available.

2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid is an organic compound characterized by its unique thiazole and benzamide structure. With the molecular formula C14H14N2O6S, this compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, fused with a carboxylic acid group. The presence of two methoxy groups and a hydroxyl group on the benzamide moiety contributes to its chemical reactivity and potential biological activity. This compound is noted for being an impurity of Acotiamide, a drug used to treat functional dyspepsia symptoms such as postprandial fullness and upper abdominal bloating .

Acotiamide is reported to function as a modulator of Kv7 potassium channels []. These channels play a crucial role in regulating neuronal excitability. Acotiamide is thought to interact with these channels, potentially by binding to a specific site and altering their gating properties, ultimately affecting the flow of potassium ions across cell membranes []. However, the precise mechanism by which Acotiamide modulates Kv7 channels remains under investigation.

The chemical reactivity of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid can be attributed to the functional groups present:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic attacks, leading to various substitution reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter physicochemical properties.

Research indicates that 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid possesses several biological activities:

  • Anti-inflammatory Properties: It has been suggested that compounds with similar structures exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
  • Antimicrobial Activity: Similar thiazole derivatives have shown efficacy against various bacterial strains, indicating potential antimicrobial properties for this compound as well.
  • Enzyme Inhibition: Some studies suggest that compounds with benzamide moieties can inhibit specific enzymes, which could be beneficial in therapeutic contexts.

The synthesis of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: Starting from appropriate precursors such as thioamide and α-halo acids.
  • Benzamide Formation: The introduction of the benzamide moiety through acylation reactions using 2-hydroxy-4,5-dimethoxybenzoic acid.
  • Carboxylation: Finalizing the structure by introducing the carboxylic acid group via oxidation or direct carboxylation methods.

These steps may require specific reagents and conditions to ensure high yields and purity of the final product.

The applications of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid are diverse:

  • Pharmaceutical Development: As an impurity in Acotiamide, understanding its properties can aid in drug formulation and safety assessments.
  • Biochemical Research: Its potential biological activities make it a candidate for further research in drug discovery and development.
  • Chemical Synthesis: This compound can serve as an intermediate for synthesizing more complex molecules in organic chemistry.

Interaction studies involving 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins could elucidate its mechanism of action.
  • Receptor Interaction: Studies may also explore its effects on various receptors involved in inflammation or microbial resistance.

Understanding these interactions is essential for predicting its therapeutic potential.

Several compounds share structural similarities with 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
AcotiamideContains a similar thiazole structureUsed clinically for functional dyspepsia
2-Amino-5-methylthiazoleThiazole ring with amino substitutionExhibits antimicrobial properties
4-ThiazolylureaUrea derivative with thiazoleKnown for herbicidal activity
Benzamide derivativesBenzamide moiety presentVarious pharmacological activities

The uniqueness of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid lies in its specific combination of functional groups and its role as an impurity in a therapeutic agent, which may influence its biological activities differently compared to other similar compounds.

Dates

Last modified: 08-15-2023

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